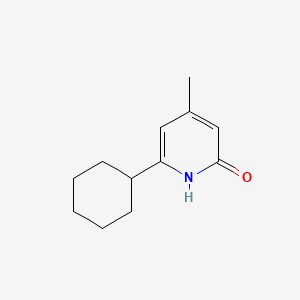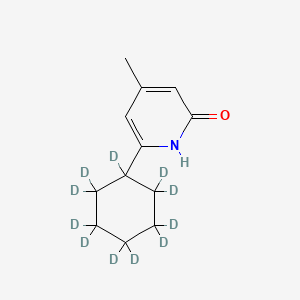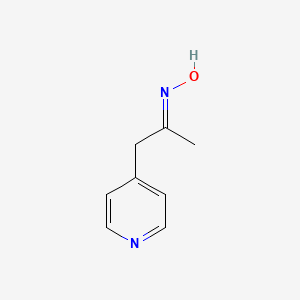
2-Vanillin-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Vanillin-d3, also known as 4-Hydroxy-3-methoxy-d3 benzaldehyde, is a deuterated form of vanillin. It is a stable isotope-labeled compound where three hydrogen atoms are replaced by deuterium atoms. This compound is primarily used in scientific research, particularly in studies involving mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Vanillin-d3 typically involves the deuteration of vanillin. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents. For instance, vanillin can be treated with deuterated methanol (CD3OD) in the presence of a catalyst to achieve the desired deuteration .
Industrial Production Methods: Industrial production of this compound is less common due to its specialized use in researchThe process involves careful control of reaction conditions to ensure high isotopic purity and yield .
Chemical Reactions Analysis
Types of Reactions: 2-Vanillin-d3 undergoes similar chemical reactions as non-deuterated vanillin, including:
Oxidation: It can be oxidized to form vanillic acid.
Reduction: It can be reduced to form vanillyl alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products:
Oxidation: Vanillic acid.
Reduction: Vanillyl alcohol.
Substitution: Depending on the substituent introduced, various substituted vanillin derivatives can be formed.
Scientific Research Applications
2-Vanillin-d3 is extensively used in scientific research due to its isotopic labeling. Some key applications include:
Mass Spectrometry: Used as an internal standard to quantify vanillin and its derivatives in complex mixtures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Helps in studying the structure and dynamics of molecules by providing distinct signals due to deuterium atoms.
Biological Studies: Used to trace metabolic pathways and study enzyme kinetics.
Pharmaceutical Research: Helps in the development of new drugs by studying the interaction of vanillin derivatives with biological targets.
Mechanism of Action
The mechanism of action of 2-Vanillin-d3 is similar to that of vanillin. It exerts its effects through various molecular targets and pathways:
Antioxidant Activity: Scavenges reactive oxygen species (ROS) and protects cells from oxidative damage.
Neuroprotective Effects: Modulates signaling pathways involved in neuronal survival and function.
Antimicrobial Properties: Inhibits the growth of bacteria and fungi by disrupting their cellular processes.
Comparison with Similar Compounds
Vanillin: The non-deuterated form, widely used as a flavoring agent and in research.
Vanillic Acid: An oxidized form of vanillin with similar applications in research.
Vanillyl Alcohol: A reduced form of vanillin used in various chemical syntheses.
Uniqueness of 2-Vanillin-d3: The primary uniqueness of this compound lies in its deuterium labeling, which makes it invaluable for isotopic studies. This labeling allows for precise tracking and quantification in analytical techniques, providing insights that are not possible with non-deuterated compounds .
Properties
CAS No. |
1329569-04-1 |
|---|---|
Molecular Formula |
C8H8O3 |
Molecular Weight |
155.167 |
IUPAC Name |
2-hydroxy-3-(trideuteriomethoxy)benzaldehyde |
InChI |
InChI=1S/C8H8O3/c1-11-7-4-2-3-6(5-9)8(7)10/h2-5,10H,1H3/i1D3 |
InChI Key |
JJVNINGBHGBWJH-FIBGUPNXSA-N |
SMILES |
COC1=CC=CC(=C1O)C=O |
Synonyms |
2-Hydroxy-3-(methoxy-d3)benzaldehyde; o-Vanillin-d3; 2-Hydroxy-m-anisaldehyde-d3; 3-(Methoxy-d3)-2-hydroxybenzaldehyde; 3-(Methoxy-d3)salicyladehyde; 3-(Methoxy-d3)salicylaldehyde; 6-Formyl-2-(methoxy-d3)phenol; 6-Formylguaiacol-d3; NC 005-d3; NSC 21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-benzo[a]anthracen-7-ylacetic acid](/img/structure/B589461.png)
![Benz[a]anthracene-7-acetonitrile-13C2](/img/structure/B589462.png)
![Benz[a]anthracene-7-chloromethane-13C](/img/structure/B589463.png)


![Benz[a]anthracene-7-methanol-13C](/img/structure/B589468.png)



